molecular formula C5H6N2O3 B1354921 4,6-Dihydroxy-5-methoxypyrimidine CAS No. 5193-84-0

4,6-Dihydroxy-5-methoxypyrimidine

Cat. No. B1354921
CAS RN: 5193-84-0
M. Wt: 142.11 g/mol
InChI Key: JSEPQQUEVRZWST-UHFFFAOYSA-N
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Description

4,6-Dihydroxy-5-methoxypyrimidine is a white crystalline solid . It is soluble in alkali, acid ethyl, and alcohol .


Synthesis Analysis

The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate disodium 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified . In a study, three novel pyrimidine azo dyes were prepared through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .


Molecular Structure Analysis

The molecular formula of 4,6-Dihydroxy-5-methoxypyrimidine is C5H6N2O3 . Its molecular weight is 142.11 . The structure of this compound was confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques .


Chemical Reactions Analysis

The chemical reactions of 4,6-Dihydroxy-5-methoxypyrimidine involve its use as a coupling component in the synthesis of pyrimidine azo dyes . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .


Physical And Chemical Properties Analysis

4,6-Dihydroxy-5-methoxypyrimidine is a pale yellow solid with a melting point of 341-345 °C . Its density is predicted to be 1.51±0.1 g/cm3 . The pKa is predicted to be 4.90±0.10 .

Scientific Research Applications

1. Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : Pyrimidine derivatives, including 4,6-Dihydroxy-5-methoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity. They are known as biological active compounds and have been used in the synthesis of various pharmacologically active decorated diazines .
  • Methods of Application : The synthesis of these compounds often involves reactions with various reagents. For example, 4,6-dichloro-5-methoxypyrimidine was synthesized using commercially available ammonium hydroxide (NH4OH) for performing the first amination in heated 2-propanol, 70°C for 48 h .
  • Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

2. Synthesis of Azo Derivatives

  • Summary of Application : 4,6-Dihydroxy-2-methylpyrimidine (DHMP), a derivative of pyrimidines, has been used in the synthesis of azo derivatives. These azo compounds are important in the dyes and pigments industry .
  • Methods of Application : The synthesis of these azo derivatives involves a diazo coupling reaction between 4,6-dihydroxy-2-methoxy pyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-substituted) benzothiazole .
  • Results or Outcomes : The synthesized azo dyes were confirmed using various spectroscopic techniques. The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .

Safety And Hazards

The safety data sheet for 4,6-Dihydroxy-5-methoxypyrimidine indicates that it should be handled with care to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The synthesis of 4,6-Dihydroxy-5-methoxypyrimidine serves as a precursor to many important compounds, which are known to be active as anticancer agents . It is also used in the development of new antihypertensive medicines . The results show that these dyes may be suitable for applications in the textile industry . The quality of the 4, 6-dichloropyrimidine meets international standard .

properties

IUPAC Name

4-hydroxy-5-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPQQUEVRZWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566115
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydroxy-5-methoxypyrimidine

CAS RN

5193-84-0
Record name 6-Hydroxy-5-methoxypyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VA Zasosov, TN Nikulina, LS Blinova… - Pharmaceutical …, 1972 - Springer
IR= tt The complexity of the technological design of the processes is a drawback of this alternative. According to the literature [2, 3], the condensation of II with 2 mole of sodium …
Number of citations: 4 link.springer.com
UJ Haynes, JE Swigor - Journal of Labelled Compounds and …, 1994 - Wiley Online Library
The synthesis of 5‐Fluoro‐3‐[3‐[4‐(2‐[ 14 C]‐5‐methoxy‐4‐pyrimi‐dinyl)‐1‐piperazinyl]propyl]‐1H‐indole dihydrochloride (5) was achieved by coupling [ 14 C] formamidine acetate (1) …
NG Anderson, TD Ary, JL Berg, PJ Bernot… - … Process Research & …, 1997 - ACS Publications
5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride (1) facilitates 5-HT neurotransmission and was an antidepressant drug candidate. The …
Number of citations: 26 pubs.acs.org

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